Ethyl 3-(2-aminoacetamido)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl 3-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(11)3-4-9-6(10)5-8/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
GMBWXDUHVUNFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)CN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Ethyl 3 2 Aminoacetamido Propanoate Scaffolds
Reactions at the Primary Amine Moiety of Ethyl 3-(2-aminoacetamido)propanoate
The primary amine in this compound is a key site for a variety of chemical modifications. As a nucleophilic center, it readily participates in reactions with electrophiles.
One of the most common reactions involving primary amines is acylation . This can be achieved using acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction. ncert.nic.in The products of these reactions are amides. ncert.nic.in For instance, the reaction of this compound with an acid chloride would yield a more complex amide derivative. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in
Alkylation is another important transformation of the primary amine. Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. ncert.nic.in This process, known as ammonolysis of alkyl halides, involves the nucleophilic substitution of the halogen by the amino group. ncert.nic.in By controlling the stoichiometry of the alkylating agent, it is possible to obtain secondary or tertiary amines, and even quaternary ammonium (B1175870) salts. ncert.nic.in
The primary amine can also undergo reductive amination . This two-step process involves the initial formation of an imine (Schiff base) through condensation with an aldehyde or ketone, followed by reduction of the imine to the corresponding amine. This is a versatile method for creating new carbon-nitrogen bonds.
Finally, the primary amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acid Chloride/Anhydride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
Ester Transformations and Transesterification Reactions of this compound
The ethyl ester group in this compound is susceptible to a range of transformations, primarily involving nucleophilic acyl substitution.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of Fischer esterification. wikipedia.org Basic hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. libretexts.org
Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield the corresponding methyl ester. masterorganicchemistry.com This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. wikipedia.org
The ester can also undergo aminolysis , which is the reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.com This reaction typically requires heating. masterorganicchemistry.com In the case of this compound, intramolecular aminolysis between the primary amine and the ester could potentially lead to the formation of a lactam, a cyclic amide, although this would likely require specific reaction conditions.
Reduction of the ester can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester to a primary alcohol. It is important to note that LiAlH₄ can also reduce the amide group, so chemoselectivity could be a challenge. libretexts.org
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+ | Carboxylic Acid |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, then H3O+ | Carboxylic Acid |
| Transesterification | R'OH, H+ or RO- | New Ester |
| Aminolysis | NH3, R'NH2, or R'2NH | Amide |
| Reduction | LiAlH4, then H2O | Primary Alcohol |
Modifications and Functionalization of the Propanoate Chain in this compound Analogues
The propanoate chain of this compound and its analogues offers opportunities for further functionalization, particularly at the α-position (the carbon adjacent to the ester carbonyl).
α-Halogenation can be achieved by treating the corresponding carboxylic acid (obtained from ester hydrolysis) with reagents like phosphorus tribromide (PBr₃) and bromine in a Hell-Volhard-Zelinsky reaction. The resulting α-halo acid can then be re-esterified.
Enolate chemistry provides a powerful tool for α-functionalization. By treating the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), an enolate can be generated at the α-position. This enolate can then react with various electrophiles. For example, reaction with an alkyl halide would lead to α-alkylation , while reaction with an aldehyde would result in an aldol addition product.
The presence of the amide group can influence the acidity of the α-protons and the stability of the enolate intermediate. The development of methods for the α-functionalization of amides is an active area of research. nih.govresearchgate.net
| Reaction Type | Reagent | Product Type |
|---|---|---|
| α-Halogenation (via carboxylic acid) | 1. Hydrolysis 2. PBr3, Br2 3. Esterification | α-Halo Ester |
| α-Alkylation | 1. LDA 2. R-X | α-Alkyl Ester |
| Aldol Addition | 1. LDA 2. RCHO | α-(β-Hydroxyalkyl) Ester |
Incorporation into Macrocyclic Structures
The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles, which are large cyclic molecules. Macrocyclization is a key strategy in the design of peptidomimetics and other bioactive compounds to enhance stability and conformational rigidity. nih.gov
One straightforward approach to macrocyclization would be through lactamization . This involves the formation of an amide bond between the primary amine of one molecule and the carboxylic acid (derived from the ester) of another, in a head-to-tail fashion. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by a peptide coupling reaction using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Alternatively, the primary amine could be used in other ring-forming reactions. For example, it could participate in a reductive amination with a dialdehyde (B1249045) to form a macrocyclic polyamine.
Strategies for peptide macrocyclization often involve the use of specific amino acid side chains or bioorthogonal reactions. rsc.organu.edu.au The primary amine of this compound could be functionalized to introduce a group suitable for a specific macrocyclization strategy, such as an azide (B81097) for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
| Strategy | Key Reaction | Resulting Linkage |
|---|---|---|
| Head-to-Tail Lactamization | Amide bond formation | Amide |
| Reductive Amination | Imine formation and reduction | Amine |
| Click Chemistry | Azide-Alkyne Cycloaddition | Triazole |
Heterocyclic Annulation Reactions involving this compound
The functional groups within this compound can be utilized in annulation reactions to construct new heterocyclic rings. Such reactions are fundamental in medicinal chemistry, as heterocyclic moieties are common in drug molecules. nih.govresearchgate.net
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. wikipedia.org While this compound itself lacks an aromatic ring for the cyclization step, it could be derivatized at the primary amine with a group containing an electron-rich aromatic ring (such as an indole (B1671886) or a dimethoxybenzene) to create a suitable precursor for a Pictet-Spengler reaction.
The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.com Similar to the Pictet-Spengler reaction, a derivative of this compound bearing a β-arylethylamide moiety would be required.
Other potential heterocyclic syntheses could involve the participation of the amide nitrogen or the primary amine in cyclocondensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to form various five- or six-membered heterocycles. The synthesis of heterocyclic compounds from amino acid derivatives is a well-established field.
| Reaction | Required Precursor Feature | Resulting Heterocycle |
|---|---|---|
| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline or Tetrahydro-β-carboline |
| Bischler-Napieralski Reaction | β-Arylethylamide | 3,4-Dihydroisoquinoline |
| Cyclocondensation | Reaction with a 1,3-dicarbonyl compound | Pyrimidine or Diazepine derivative |
Conformational Analysis and Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethyl 3-(2-aminoacetamido)propanoate Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. pearson.com For a molecule such as this compound, ¹H NMR and ¹³C NMR would be used to confirm its covalent framework.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |
| Propanoate -CH₂-C=O | ~2.5 | Triplet (t) | 2H |
| Propanoate -CH₂-NH | ~3.5 | Quartet (q) | 2H |
| Acetamido -CH₂- | ~3.8 | Singlet (s) | 2H |
| Ethyl -O-CH₂- | ~4.1 | Quartet (q) | 2H |
| Amide -NH- | ~7.5-8.5 | Broad Singlet (br s) | 1H |
| Amine -NH₂ | Variable | Broad Singlet (br s) | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Aminoacetamido Propanoate Esters
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition. For aminoacetamido propanoate esters, techniques like Electrospray Ionization (ESI) would be used to generate the protonated molecular ion [M+H]⁺. massbank.eumassbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula. scielo.org.za
Collision-Induced Dissociation (CID) is then used to fragment the molecular ion, providing valuable structural information. nih.gov The fragmentation pattern of this compound is expected to show characteristic losses corresponding to the cleavage of the amide and ester bonds. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the bond between the carbonyl group and the nitrogen of the amide. researchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost |
| 175.108 | [M+H]⁺ (Protonated Molecular Ion) |
| 129.081 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 118.066 | [M+H - CH₂C(O)OCH₂CH₃]⁺ (Cleavage at amide C-N bond) |
| 101.071 | [M+H - NH₂CH₂C(O)NH]⁺ (Cleavage at N-C bond of propanoate) |
| 74.060 | [CH₂CH₂C(O)O]⁻ related fragments |
| 57.034 | [NH₂CH₂CO]⁺ (Acylium ion from glycine (B1666218) moiety) |
Note: The molecular formula for this compound is C₇H₁₄N₂O₃, with an exact mass of 174.0953.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edunih.gov The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
The most prominent peaks would include the C=O stretching vibrations for the ester and the amide (Amide I band). copbela.orgyoutube.com The N-H stretching of the primary amine and the secondary amide would be visible in the high-frequency region. copbela.org The C-O stretch of the ester and the C-H stretches of the alkyl portions of the molecule would also be present. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (-NH-) |
| 3000-2850 | C-H Stretch | Alkyl (sp³ C-H) |
| ~1735 | C=O Stretch | Ester |
| ~1650 | C=O Stretch | Amide (Amide I) |
| ~1550 | N-H Bend | Amide (Amide II) |
| 1250-1020 | C-O Stretch | Ester |
| 1335-1250 | C-N Stretch | Amide |
X-ray Crystallography for Solid-State Structure Determination of Related Aminoacetamido Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique can provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For related aminoacetamido compounds that can be crystallized, X-ray diffraction analysis would reveal the exact spatial arrangement of the atoms, including the planarity of the amide bond and the preferred torsion angles along the molecular backbone. nih.gov
The primary challenge for this technique is the growth of high-quality single crystals suitable for diffraction. nih.govyoutube.com If successful, the resulting electron density map allows for the construction of a detailed 3D model of the molecule, which is fundamental for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. youtube.com
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-N, C-C) |
| Bond Angles | The angle between three connected atoms (e.g., O=C-N) |
| Torsion Angles | The dihedral angle describing the rotation around a bond, defining the molecular conformation |
| Intermolecular Interactions | Distances and geometries of hydrogen bonds, van der Waals forces, etc. |
| Absolute Configuration | Unambiguous determination of stereochemistry for chiral molecules |
Chiroptical Spectroscopy (e.g., CD) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of spectroscopy that measures the differential absorption of left- and right-circularly polarized light. chiralabsxl.com While this compound itself is achiral (as it is derived from glycine), derivatives synthesized from chiral amino acids (e.g., alanine (B10760859) or phenylalanine) would be chiral. For these chiral analogues, CD spectroscopy is a powerful tool for assigning their absolute stereochemistry. nih.gov
The CD spectrum of a chiral molecule provides a unique fingerprint. chiralabsxl.com Enantiomers of a compound will exhibit mirror-image CD spectra. chiralabsxl.com By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can be determined. researchgate.net This technique is particularly valuable when X-ray crystallography is not feasible. nih.gov
Table 5: Principles of Chiroptical Spectroscopy for Stereochemical Analysis
| Principle | Description | Application |
| Differential Absorption | Chiral molecules absorb left- and right-circularly polarized light differently. | Detection and characterization of chiral molecules. |
| Cotton Effect | The characteristic signal (positive or negative peak) in a CD spectrum around an absorption band. | The sign of the Cotton effect is related to the molecule's stereochemistry. |
| Exciton Coupling | Interaction between two or more chromophores in a chiral molecule can produce a strong, bisignate CD signal. | Can be used for definitive assignment of absolute configuration. chiralabsxl.com |
| Comparison to Standards | The CD spectrum of an unknown compound is compared to that of a reference compound with a known absolute configuration. | A common method for stereochemical assignment in a series of related compounds. chiralabsxl.com |
Computational and Theoretical Investigations of Ethyl 3 2 Aminoacetamido Propanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. researchgate.net These calculations provide a foundational understanding of the molecule's behavior at a subatomic level. For Ethyl 3-(2-aminoacetamido)propanoate, DFT calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For this compound, the HOMO is typically localized over the electron-rich regions, such as the amino and amide groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups of the ester and amide, suggesting these are the likely sites for nucleophilic attack. materialsciencejournal.org
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -0.54 |
| HOMO-LUMO Gap | 6.24 |
Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net
In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the carbonyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The regions of highest positive potential (typically colored blue) are found around the hydrogen atoms of the amino group and the amide N-H, indicating their propensity to act as hydrogen bond donors and sites for nucleophilic interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective of molecular behavior, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions over time. mdpi.comchemrxiv.org By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments and its interaction patterns with solvent molecules or biological macromolecules. nih.gov
Through conformational sampling, various stable and transient geometries of the molecule can be identified. These simulations can highlight the flexibility of the ethyl ester and aminoacetamide side chains, which is crucial for its ability to adapt and bind to a receptor. biorxiv.org Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in solution and its binding to a target. researchgate.net
In Silico Modeling for Ligand-Receptor Interactions (Theoretical Binding Modes)
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov This method is instrumental in understanding the theoretical binding modes of this compound with a target protein, providing insights into the key interactions that stabilize the ligand-receptor complex. mdpi.com
Docking studies can reveal that the amino and amide groups of this compound form crucial hydrogen bonds with specific amino acid residues in the active site of a receptor. The ethyl ester group might engage in hydrophobic interactions, further anchoring the molecule within the binding pocket. The predicted binding affinity, often expressed as a docking score or binding energy, provides a semi-quantitative measure of the ligand's potential efficacy. nih.gov
Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Receptor
| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction |
| Amino group (-NH2) | Aspartic Acid | Hydrogen Bond |
| Amide N-H | Glutamic Acid | Hydrogen Bond |
| Carbonyl group (amide) | Serine | Hydrogen Bond |
| Ethyl group | Leucine, Valine | Hydrophobic Interaction |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of in silico modeling.
Structure–Activity Relationship (SAR) Studies based on Computational Data
Computational data from quantum chemical calculations and in silico modeling can be leveraged to establish Structure-Activity Relationships (SAR). pharmacologymentor.com SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.govresearchgate.net
For this compound, computational SAR studies could involve systematically modifying different parts of the molecule in silico and predicting the effect on its binding affinity or electronic properties. For example, altering the length of the alkyl chain in the ester group or substituting the amino group could lead to changes in the HOMO-LUMO gap, MEP, and predicted binding energy. This information can guide the rational design of new analogs with improved activity. researchgate.net
Applications in Advanced Chemical Synthesis and Materials Science Research
Ethyl 3-(2-aminoacetamido)propanoate as a Building Block in Complex Organic Synthesis
The utility of this compound in complex organic synthesis stems from its identity as a dipeptide ester analogue, effectively containing a protected form of a glycine (B1666218) and a β-alanine residue. This structure presents three key functional groups that can be selectively targeted for chemical modification: the terminal primary amine, the internal amide bond, and the ethyl ester.
As a building block, it can introduce a flexible, hydrophilic spacer into larger molecules. The primary amine serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form new carbon-nitrogen bonds. The ethyl ester, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be activated for amide bond formation, or it can be targeted by other nucleophiles in transesterification reactions. This dual reactivity allows for its incorporation into a wide array of molecular scaffolds.
The inherent dipeptide-like structure is particularly useful for synthesizing molecules that mimic or interact with biological systems. Its integration into a target molecule can influence properties such as solubility, conformational flexibility, and hydrogen bonding capacity.
Table 1: Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Type | Potential Reactions | Resulting Linkage/Group |
| -NH₂ | Primary Amine | Acylation, Alkylation, Reductive Amination | Amide, Secondary/Tertiary Amine |
| -C(O)NH- | Secondary Amide | Hydrolysis (under harsh conditions) | Amine and Carboxylic Acid |
| -C(O)OEt | Ethyl Ester | Hydrolysis, Aminolysis, Transesterification | Carboxylic Acid, Amide, New Ester |
Development of New Synthetic Methodologies Utilizing this compound
The development of new synthetic methodologies can leverage the unique structure of this compound. While specific literature on this exact molecule is sparse, the synthesis of related amino propanoate esters provides a framework for its potential applications. For instance, methods for preparing similar structures, such as ethyl 3-(pyridin-2-ylamino) propanoate, involve the reaction of an amine with ethyl acrylate. google.com A plausible synthesis for this compound itself would involve the coupling of N-protected glycine with ethyl 3-aminopropanoate, followed by deprotection.
New methodologies could exploit the molecule's bifunctionality. For example, orthogonal protection strategies could be developed where the amine and ester groups are masked with different protecting groups, allowing for sequential and controlled reactions at either end of the molecule. This would enable its use in multi-step syntheses where precise control over reactivity is essential. Furthermore, its structure is suitable for developing novel intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Role of Aminoacetamido Propanoate Esters in Peptide and Peptidomimetic Chemistry
In the field of peptide chemistry, amino acid esters are fundamental intermediates, particularly in solid-phase peptide synthesis (SPPS). google.comnih.gov These esters serve as "active esters," which are reactive intermediates that facilitate the formation of peptide bonds under mild conditions. nih.govrsc.org The ester group activates the carboxylic acid moiety, making it susceptible to nucleophilic attack by the amino group of the next amino acid in the sequence. This approach helps to suppress racemization, a common side reaction when using other highly reactive coupling reagents. rsc.org
Aminoacetamido propanoate esters, as exemplified by this compound, are essentially dipeptide esters. Their incorporation into a peptide chain introduces a β-amino acid residue (the propanoate part), which is a key strategy in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. nih.gov The presence of the β-amino acid disrupts the typical peptide backbone, making it less recognizable to proteases and thereby increasing its metabolic stability.
The N-alkylation of the amide bond is another strategy used in peptidomimetics to enhance biological properties. nih.gov While the parent compound is not N-alkylated, its derivatives could be, further expanding its utility in this area. The protection of carboxyl groups as simple esters, such as ethyl or benzyl (B1604629) esters, is a common practice in peptide synthesis to prevent unwanted side reactions during the coupling process. libretexts.org
Functional Materials Synthesis Incorporating this compound Derivatives
The synthesis of functional materials can benefit from the incorporation of molecules like this compound and its derivatives. The presence of both a primary amine and an ester (or its hydrolyzed carboxylic acid form) allows it to act as a monomer or a functionalizing agent in the creation of polymers and other materials.
Potential applications include:
Polymer Synthesis: The molecule could be used to synthesize polyamides or poly(ester-amide)s through condensation polymerization. These polymers would feature regularly spaced functional groups, imparting specific properties like hydrophilicity and potential for further modification.
Surface Modification: The primary amine can be used to graft the molecule onto the surface of materials that have reactive functional groups (e.g., epoxy, carboxyl, or acyl chloride groups). This could be used to alter the surface properties of a material, for example, to improve biocompatibility or to provide anchor points for attaching other molecules.
Hydrogel Formation: Derivatives of this compound, particularly those with multiple reactive sites, could serve as cross-linkers in the formation of hydrogels. The peptide-like structure could create biodegradable hydrogels with potential applications in tissue engineering and drug delivery.
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library, for screening in drug discovery and other fields. This compound is an ideal scaffold for such purposes due to its multiple points of diversification.
The primary amine can be reacted with a diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a wide range of N-acylated or N-sulfonylated derivatives. Subsequently, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of different amines to create a second dimension of structural diversity. This "two-dimensional" approach allows for the efficient generation of a large and complex library of compounds from a single, versatile starting scaffold. The development of efficient synthetic methodologies is crucial for the successful construction of such compound libraries. mdpi.com
Biochemical and Biological Research Applications of Ethyl 3 2 Aminoacetamido Propanoate Non Clinical
Investigation as Molecular Probes in Biochemical Systems
There is currently no specific information available in peer-reviewed scientific literature detailing the investigation or application of Ethyl 3-(2-aminoacetamido)propanoate as a molecular probe in biochemical systems. Its potential utility in this area has not been a subject of published research.
Enzyme Inhibition Studies and Mechanistic Insights (In Vitro/Cell-Based, Non-Human)
A thorough search of scientific databases yields no studies focused on the enzyme inhibition properties of this compound. Consequently, there are no published mechanistic insights derived from in vitro or cell-based assays involving this compound.
Research on Integrin Receptor Antagonists as Chemical Entities
While the broader class of integrin receptor antagonists is a significant area of research, there is no specific mention or study of this compound as an integrin receptor antagonist in the available scientific literature. Its activity profile against any integrin receptor subtype has not been characterized.
Studies on Antimicrobial Properties of Synthesized Derivatives (In Vitro)
Although various derivatives of propionic acid have been synthesized and evaluated for their antimicrobial properties, there are no specific in vitro studies published that focus on the antimicrobial activity of derivatives synthesized directly from this compound. The antimicrobial potential of this specific chemical scaffold remains unexplored.
Future Directions and Emerging Research Avenues for Ethyl 3 2 Aminoacetamido Propanoate
Advancements in Asymmetric Synthesis of Aminoacetamido Propanoate Enantiomers
The biological and material properties of chiral molecules are often enantiomer-dependent. Consequently, the development of efficient methods for the asymmetric synthesis of Ethyl 3-(2-aminoacetamido)propanoate enantiomers is a critical research frontier. Future advancements are expected to move beyond classical resolution, focusing on more direct and efficient catalytic strategies.
Peptide-based organocatalysts, for instance, have emerged as powerful tools for a wide array of asymmetric transformations. acs.orgnih.gov Tripeptides have been shown to be effective catalysts for C-C bond formations, offering high stereoselectivity. ethz.ch Research could focus on designing specific peptide catalysts that can facilitate the enantioselective synthesis of the β-amino acid precursor to this compound. nih.govorganic-chemistry.org Another promising area is the use of enzymatic resolution. Lipases have demonstrated high efficiency in the enantioselective hydrolysis of racemic β-amino carboxylic esters, yielding enantiopure amino acids and unreacted esters with excellent enantiomeric excess. mdpi.com Applying this biocatalytic approach could provide a scalable and green route to both enantiomers of the target compound.
Future research will likely involve a comparative analysis of these methods to determine the most efficient and scalable pathway to enantiomerically pure this compound.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Peptide-Based Organocatalysis | Use of short, synthetic peptides to catalyze the enantioselective formation of key bonds. ethz.chmdpi.comresearchgate.net | High stereoselectivity, modular and tunable catalyst structures, potential for robust and recyclable systems. acs.orgnih.gov | Design and screening of peptide libraries for optimal catalytic activity and selectivity. |
| Enzymatic Resolution | Employing enzymes, such as lipases, for the kinetic resolution of a racemic mixture of the ester or its precursors. mdpi.com | High enantioselectivity (often >99% ee), mild reaction conditions, environmentally benign. rsc.org | Screening for optimal enzymes (e.g., Candida antarctica lipase (B570770) B) and reaction conditions (solvent, temperature). nih.gov |
| Chiral Stationary Phase Chromatography | Separation of enantiomers from a racemic mixture using high-performance liquid chromatography (HPLC) with a chiral column. nih.gov | Effective for analytical and small-scale preparative separation, direct isolation of pure enantiomers. acs.orgscientific.net | Development of more efficient and scalable chiral stationary phases specific for β-amino acid derivatives. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. | Well-established and predictable, can lead to high diastereomeric excess. | Identifying highly efficient and easily removable auxiliaries to improve atom economy. |
Exploration of Novel Reaction Pathways and Green Chemistry Approaches
The synthesis of peptides and their derivatives has traditionally been associated with significant chemical waste, largely from solvents and coupling reagents. advancedchemtech.com A major future direction for the production of this compound is the adoption of green chemistry principles to minimize environmental impact. rsc.org
Research is actively exploring alternatives to hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgnih.gov Promising green solvents for peptide synthesis include propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water. advancedchemtech.comacs.org The development of solvent-free reaction conditions, such as mechanochemical synthesis (ball-milling), represents another important frontier, offering reduced waste and potentially novel reactivity. researchgate.net
Furthermore, the focus is shifting from stoichiometric coupling reagents to catalytic methods for amide bond formation. escholarship.org Biocatalysis, using enzymes like lipases or engineered peptidases, offers a highly sustainable route that circumvents the need for protecting groups and harsh reagents, operating under mild, aqueous conditions. nih.govresearchgate.net The direct enzymatic synthesis of dipeptides is an area of growing interest and could be adapted for the production of this compound. nih.govrsc.org
Table 2: Green Chemistry Approaches for Amide Bond Formation
| Approach | Traditional Method | Green Alternative | Key Benefits |
|---|---|---|---|
| Solvent Usage | Dichloromethane (DCM), N,N-Dimethylformamide (DMF). rsc.org | Propylene carbonate, 2-MeTHF, γ-valerolactone, water, ethanol, or solvent-free conditions. advancedchemtech.comacs.orgresearchgate.net | Reduced toxicity, improved safety, lower environmental impact, potential for solvent recycling. |
| Coupling Reagents | Stoichiometric carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU). | Catalytic methods (e.g., using boronic acids) or direct enzymatic coupling. escholarship.org | Improved atom economy, reduced waste, avoidance of hazardous reagents. |
| Reaction Conditions | Often requires anhydrous conditions and multiple protection/deprotection steps. | Biocatalytic synthesis in aqueous media, continuous flow processes. nih.govadvancedchemtech.com | Milder conditions, reduced energy consumption, potential for higher efficiency and easier purification. |
Integration of this compound into Advanced Material Designs
The unique structural features of this compound, particularly the presence of the flexible β-alanine residue, make it an intriguing building block for advanced materials. Peptides and their derivatives are increasingly used to create functional materials like hydrogels, nanotubes, and nanowires, often through self-assembly processes.
The phenylalanine dipeptide, for example, is well-studied for its ability to form various nanostructures. nih.gov Future research could explore the self-assembly properties of this compound or its derivatives. The β-amino acid component could introduce specific conformational constraints, influencing the morphology and properties of the resulting materials. These materials could find applications in biomedical fields, such as tissue engineering and controlled drug delivery, due to their inherent biocompatibility.
Furthermore, this compound could be incorporated as a monomer into biodegradable polymers. The ester and amide groups offer sites for polymerization, and the dipeptide nature of the monomer could impart unique mechanical properties and degradation profiles to the resulting polymer. Such materials could be designed as smart hydrogels or as feedstocks for 3D printing of biomedical scaffolds.
Expanding the Scope of Biochemical Applications (Excluding Therapeutic Development)
Beyond materials science, this compound can be developed into a valuable tool for basic biochemical and biological research. The field of chemical biology relies on molecular probes to investigate complex biological processes.
Modified versions of this dipeptide ester could serve as specific substrates or inhibitors for enzymes like peptidases and esterases. For example, attaching a fluorescent or chromogenic reporter group would allow for the real-time monitoring of enzyme activity. The β-alanine residue may confer resistance to certain proteases, making such probes more stable in biological systems compared to their α-amino acid counterparts.
Additionally, these derivatives could be used as probes to study peptide transporters or as building blocks in combinatorial chemistry to generate libraries of small molecules for screening against various biological targets. The synthesis of β-alanyl coenzyme A is a known enzymatic process, suggesting that derivatives of β-alanine peptides could interact with specific metabolic pathways. acs.orgrsc.org Research into the promiscuous activity of metabolic enzymes has revealed novel pathways for β-alanine synthesis, indicating a broader-than-expected role in cell metabolism that could be explored with such probes. nih.gov
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational modeling with experimental validation is a powerful paradigm that can accelerate research and development. nih.govresearchgate.netbioengineer.org This synergistic approach is particularly well-suited to exploring the future potential of this compound.
Molecular dynamics (MD) simulations can be used to predict the conformational landscape of the molecule, both in isolation and in solution. acs.orgnih.gov These computational predictions can provide insights into its aggregation behavior and its potential to self-assemble into ordered materials. nih.govmdpi.com For instance, simulations could predict how changes to the molecule's structure would affect its ability to form fibrils or gels, guiding the experimental design of new materials. nih.gov
In the context of asymmetric synthesis, docking studies can model the interaction between the substrate and a chiral catalyst or enzyme, helping to explain observed stereoselectivity and aiding in the design of more efficient catalysts. mdpi.comnih.gov Similarly, computational tools like AlphaFold are now being used to predict peptide conformations with increasing accuracy, which can inform experimental studies like NMR. nih.govfrontiersin.orgbiorxiv.org This iterative cycle of computational prediction followed by experimental verification is expected to be a cornerstone of future research, enabling a more rational design of molecules and materials based on this compound. acs.orgproquest.com
Table 3: Synergistic Computational-Experimental Workflow
| Research Area | Computational Approach | Experimental Validation | Potential Outcome |
|---|---|---|---|
| Material Design | Molecular Dynamics (MD) simulations to predict self-assembly and aggregation properties. nih.gov | Cryo-TEM, SAXS, and rheology to characterize nanostructures and hydrogel properties. | Rational design of peptide-based materials with tailored mechanical and structural properties. |
| Asymmetric Catalysis | Quantum mechanics (QM) and molecular docking to model transition states and catalyst-substrate interactions. mdpi.com | Kinetic studies, chiral HPLC, and spectroscopic analysis of reaction outcomes. | Development of highly efficient and selective catalysts for enantiopure synthesis. |
| Biochemical Probes | Protein-peptide docking to predict binding modes and affinities to target enzymes or transporters. nih.gov | Enzyme inhibition assays, transport studies, and binding affinity measurements (e.g., SPR). | Creation of potent and selective biochemical tools for studying biological systems. |
| Conformational Analysis | Conformational searches and free energy calculations to identify stable conformers. acs.org | NMR spectroscopy (e.g., NOE analysis) and X-ray crystallography. | Fundamental understanding of the structure-property relationships of the molecule. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(2-aminoacetamido)propanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 2-aminoacetamide with ethyl propanoate derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Esterification : Acid-catalyzed esterification requires temperature control (e.g., 60–80°C) to optimize yield .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), catalyst selection, and reaction time significantly impact purity and yield. For example, prolonged heating may lead to hydrolysis of the ester group .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- NMR analysis :
- ¹H NMR : Characteristic signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.5 ppm (propanoate CH₂), and δ 6.5–7.5 ppm (amide NH) .
- ¹³C NMR : Peaks at ~170 ppm confirm carbonyl groups (ester and amide) .
- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of COOEt group at m/z 45) validate the structure .
- Purity assessment : HPLC with UV detection (λ = 210–230 nm) ensures ≥95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Hypothesis-driven approaches :
- Structure-activity relationship (SAR) studies : Compare derivatives with varied substituents (e.g., halogen vs. methyl groups) to isolate functional group contributions .
- Biological assay standardization : Use isogenic cell lines or uniform enzyme concentrations to minimize variability .
- Case example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity in some studies but reduced solubility in others. SAR analysis reveals solubility-limitations as a confounding factor .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic reactions?
- Electronic effects :
- The amide group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or hydrazines) .
- Computational validation : DFT calculations show a partial positive charge (δ⁺ = +0.45) on the carbonyl carbon, corroborating reactivity trends .
- Experimental validation : Kinetic studies in polar aprotic solvents (e.g., acetonitrile) demonstrate faster reaction rates with primary amines compared to secondary amines .
Key Research Recommendations
- Mechanistic studies : Use stopped-flow kinetics to probe reaction intermediates in nucleophilic substitutions .
- Biological profiling : Screen derivatives against kinase targets (e.g., EGFR) to explore anticancer potential .
- Computational modeling : Apply MD simulations to predict binding modes with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
